molecular formula C18H16FN3O4 B1671694 Etibendazole CAS No. 64420-40-2

Etibendazole

Cat. No.: B1671694
CAS No.: 64420-40-2
M. Wt: 357.3 g/mol
InChI Key: PEVOWKBJMJVUSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Etibendazole can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzimidazole derivative with a thiazole compound in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Etibendazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .

Scientific Research Applications

Etibendazole has a wide range of scientific research applications, including:

Mechanism of Action

Etibendazole exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding inhibits the polymerization of tubulin into microtubules, disrupting cellular processes such as mitosis and intracellular transport. The inhibition of microtubule formation ultimately leads to the death of parasitic organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Etibendazole

This compound is unique in its specific binding affinity for tubulin and its effectiveness in treating certain parasitic infections. Compared to similar compounds, it may offer advantages in terms of potency and spectrum of activity .

Properties

CAS No.

64420-40-2

Molecular Formula

C18H16FN3O4

Molecular Weight

357.3 g/mol

IUPAC Name

methyl N-[6-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C18H16FN3O4/c1-24-17(23)22-16-20-14-7-4-12(10-15(14)21-16)18(25-8-9-26-18)11-2-5-13(19)6-3-11/h2-7,10H,8-9H2,1H3,(H2,20,21,22,23)

InChI Key

PEVOWKBJMJVUSV-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(OCCO3)C4=CC=C(C=C4)F

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(OCCO3)C4=CC=C(C=C4)F

Appearance

Solid powder

64420-40-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

methyl(5-(2-(4-fluorophenyl)-1,3-dioxolan-2-yl)-1H-benzimidazole-2-yl)carbamate
R 34803
R34803

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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